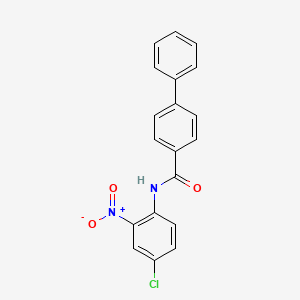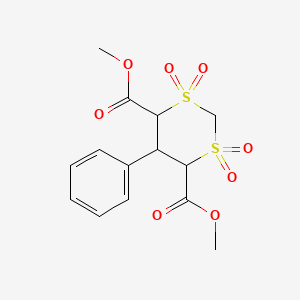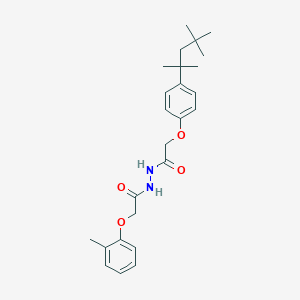
5-nitro-N-(2-oxothiolan-3-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-N-(2-oxothiolan-3-yl)furan-2-carboxamide is a compound belonging to the class of nitrofurans, which are characterized by a furan ring bearing a nitro group. Nitrofurans are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties
Preparation Methods
The synthesis of 5-nitro-N-(2-oxothiolan-3-yl)furan-2-carboxamide involves several steps. One common method includes the nitration of furan derivatives. For instance, 5-nitrofuran-2-carbaldehyde can be synthesized from furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative can then undergo further reactions to introduce the thiolan-3-yl group and form the desired carboxamide.
Industrial production methods often involve optimizing these synthetic routes to increase yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
5-nitro-N-(2-oxothiolan-3-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions, using reagents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reagents and conditions used.
Substitution: The furan ring can participate in substitution reactions, where the nitro group can be replaced by other functional groups.
Common reagents used in these reactions include nitric acid, acetic anhydride, sulfuric acid, hydrogen gas, and palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-nitro-N-(2-oxothiolan-3-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of nitrofuran derivatives and their potential as intermediates in organic synthesis.
Biology: The compound’s antibacterial and antifungal properties make it a candidate for developing new antimicrobial agents.
Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including the treatment of bacterial infections.
Mechanism of Action
The mechanism of action of 5-nitro-N-(2-oxothiolan-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The nitro group is believed to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage cellular components such as DNA, proteins, and membranes. This results in the inhibition of microbial growth and ultimately cell death .
Comparison with Similar Compounds
Similar compounds to 5-nitro-N-(2-oxothiolan-3-yl)furan-2-carboxamide include other nitrofuran derivatives such as nitrofurantoin and furazolidone. These compounds share the nitrofuran core structure but differ in their substituents, leading to variations in their biological activity and applications. For example, nitrofurantoin is commonly used as an antibiotic for urinary tract infections, while furazolidone is used to treat gastrointestinal infections .
Properties
Molecular Formula |
C9H8N2O5S |
|---|---|
Molecular Weight |
256.24 g/mol |
IUPAC Name |
5-nitro-N-(2-oxothiolan-3-yl)furan-2-carboxamide |
InChI |
InChI=1S/C9H8N2O5S/c12-8(10-5-3-4-17-9(5)13)6-1-2-7(16-6)11(14)15/h1-2,5H,3-4H2,(H,10,12) |
InChI Key |
UMYUETHEOWUHMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1-(pyridin-3-yl)-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B15042017.png)



![2-(4-chlorophenoxy)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B15042035.png)
![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15042046.png)
![Propyl {[3-cyano-4-(4-ethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B15042049.png)
![N'-[2-(4-methylphenoxy)acetyl]-3-phenoxypropanehydrazide](/img/structure/B15042053.png)
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2,4-dimethylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B15042061.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[3,5-diiodo-2-(prop-2-yn-1-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B15042078.png)

![6-tert-butyl-4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B15042095.png)
![6-methyl-N'-[(Z)-(5-nitrothiophen-2-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B15042100.png)
